

Application Notes and Protocols for In Vitro Ubiquitination Assays for PROTACs

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate*
94
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Introduction

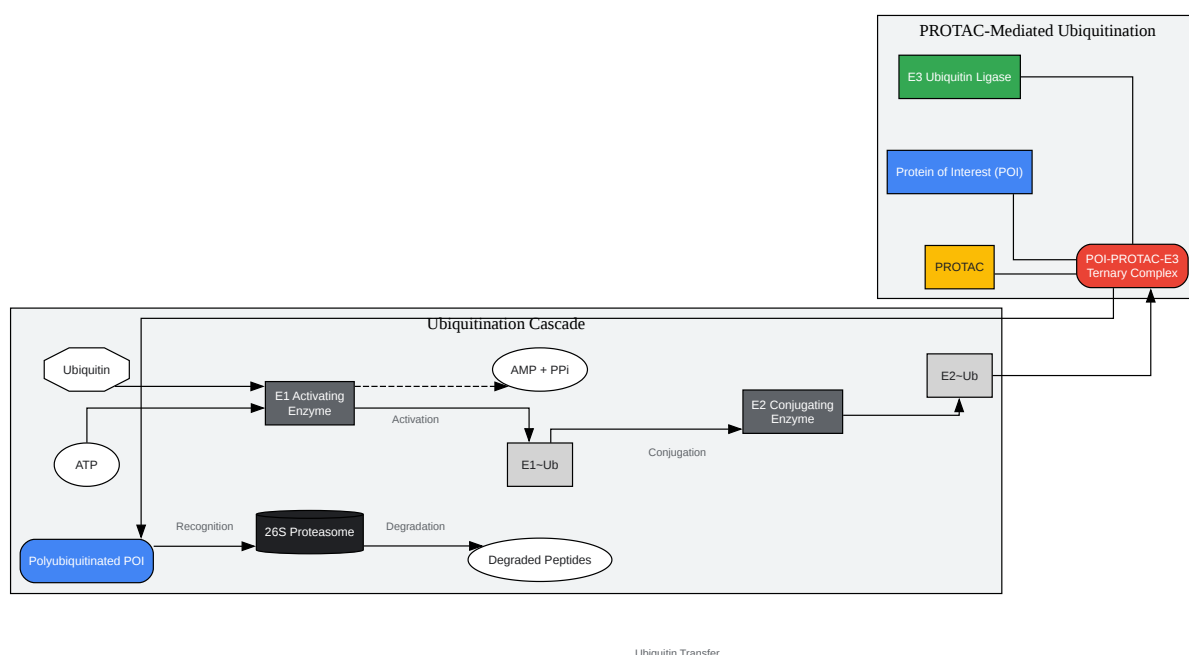
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

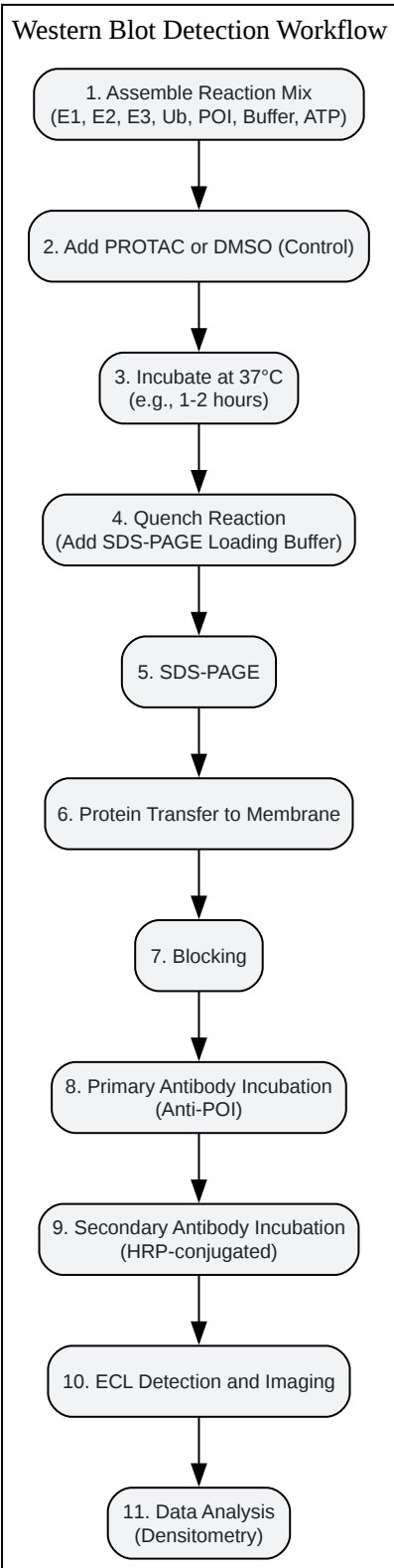
In vitro ubiquitination assays are a cornerstone in the development and characterization of PROTACs. These assays are crucial for confirming the mechanism of action, assessing the efficiency of PROTAC-mediated ubiquitination, and establishing structure-activity relationships (SAR) to guide the optimization of PROTAC design.[3] This document provides detailed application notes and protocols for performing in vitro ubiquitination assays for PROTACs.

Signaling Pathway of PROTAC-Mediated Ubiquitination

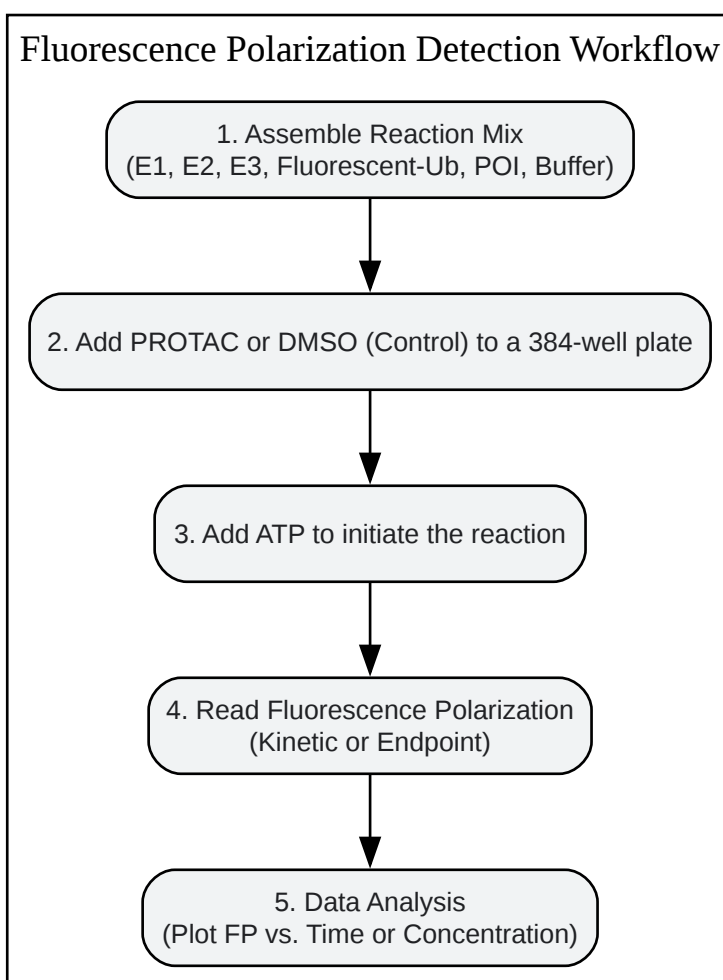
The mechanism of PROTAC-induced ubiquitination involves a series of orchestrated molecular events. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin

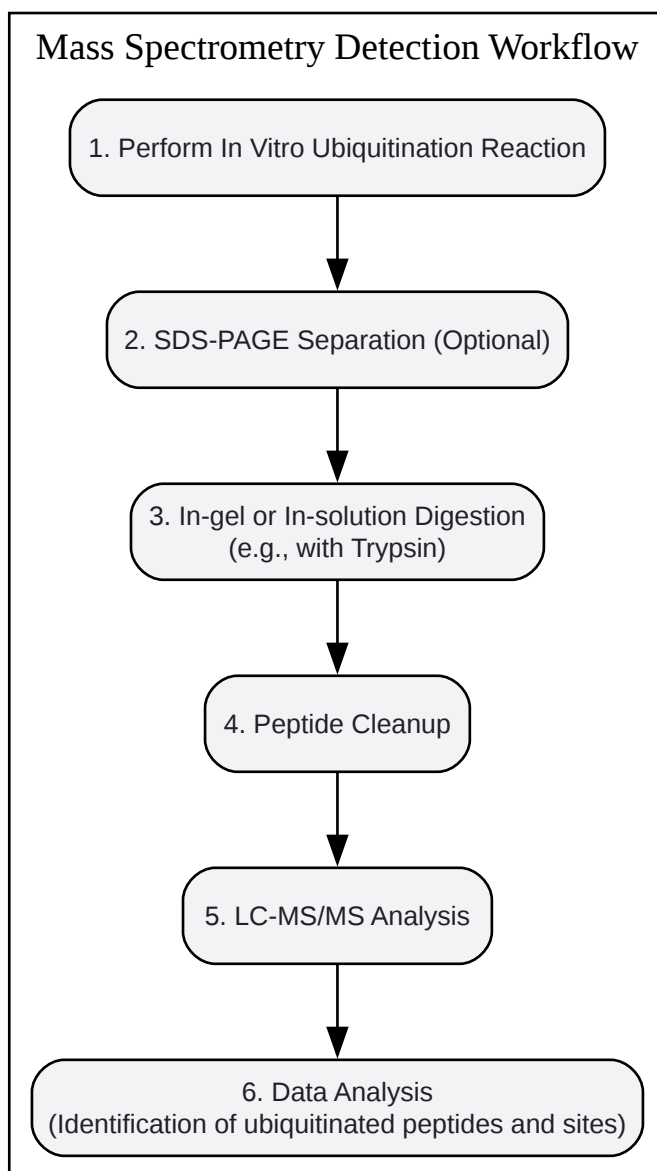
ligase, bringing them into close proximity to form a ternary complex.[1][2] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[3] This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome, leading to the degradation of the target protein.[3]





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